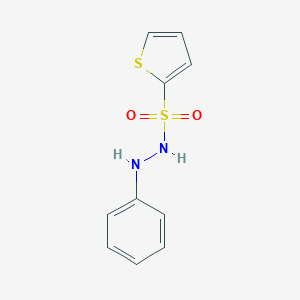![molecular formula C20H16N4O3S2 B280794 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE](/img/structure/B280794.png)
4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C20H16N4O3S2 . This compound features a triazole ring, which is known for its significant role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves multiple steps. One common method includes the reduction of a precursor compound using DIBAL-H, followed by the conversion of the hydroxyl group into a tosyl moiety. This intermediate is then treated with sodium azide to afford the corresponding azide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents like DIBAL-H.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: DIBAL-H is frequently used for reduction reactions.
Substitution: Sodium azide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Applications De Recherche Scientifique
4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties due to its enzyme inhibitory activity.
Industry: Utilized in the development of new materials and as a component in various industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of enzymes such as carbonic anhydrase-II, thereby inhibiting their activity. This binding is facilitated by the triazole ring, which interacts with the active site residues of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-N-(4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1(4H)-naphthalenylidene)benzenesulfonamide
- 1,4-dimethyl-1H-1,2,4-triazol-4-ium iodide
Uniqueness
Compared to similar compounds, 4-ETHYL-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which enhances its binding affinity to certain enzymes. This makes it a more potent inhibitor compared to its analogs.
Propriétés
Formule moléculaire |
C20H16N4O3S2 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(NZ)-4-ethyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-2-13-7-9-14(10-8-13)29(26,27)24-17-11-18(28-20-21-12-22-23-20)19(25)16-6-4-3-5-15(16)17/h3-12H,2H2,1H3,(H,21,22,23)/b24-17- |
Clé InChI |
MRJFSYVZVJCLMM-ULJHMMPZSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280713.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-N-(4-methoxyphenyl)isonicotinamide](/img/structure/B280720.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(3-pyridinylcarbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280722.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)

![2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]NAPHTHO[1,2-B]FURAN-3-CARBOXYLIC ACID](/img/structure/B280727.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)
